molecular formula C13H12N4O4S B11062974 N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide

Cat. No.: B11062974
M. Wt: 320.33 g/mol
InChI Key: URPSZNUOUKZVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide is a complex organic compound that features a benzodioxole ring and a triazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazinyl Group: This involves the reaction of appropriate amines with cyanuric chloride under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzodioxole derivative with the triazinyl intermediate using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinyl ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution on the benzodioxole ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)acetamide: Similar structure but lacks the sulfanyl group.

    N-(1,3-benzodioxol-5-yl)-2-(5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide: Similar structure but lacks the methyl group.

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanyl-1,2,4-triazin-4(5H)-yl)acetamide is unique due to the presence of both the benzodioxole and triazinyl groups, as well as the sulfanyl and methyl substituents

Properties

Molecular Formula

C13H12N4O4S

Molecular Weight

320.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)acetamide

InChI

InChI=1S/C13H12N4O4S/c1-7-12(19)17(13(22)16-15-7)5-11(18)14-8-2-3-9-10(4-8)21-6-20-9/h2-4H,5-6H2,1H3,(H,14,18)(H,16,22)

InChI Key

URPSZNUOUKZVTN-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=S)N(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.